molecular formula C13H9ClF3N5O B3035186 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile CAS No. 303153-05-1

1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile

Cat. No.: B3035186
CAS No.: 303153-05-1
M. Wt: 343.69 g/mol
InChI Key: ILCSAFBWVGEXJL-UHFFFAOYSA-N
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Description

1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile is a pyrimidine derivative featuring a 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent linked via a methylamino group at position 1 of the pyrimidine core. The molecule also contains a 4-oxo (keto) group and a 5-carbonitrile substituent, with a methyl group at position 4.

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N5O/c1-7-9(4-18)12(23)20-6-22(7)21(2)11-10(14)3-8(5-19-11)13(15,16)17/h3,5-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCSAFBWVGEXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=CN1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301108709
Record name 1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-1,4-dihydro-6-methyl-4-oxo-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301108709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303153-05-1
Record name 1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-1,4-dihydro-6-methyl-4-oxo-5-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303153-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methylamino]-1,4-dihydro-6-methyl-4-oxo-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301108709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine intermediates. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable amine to form the pyridine intermediate. This intermediate is then reacted with a pyrimidine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process typically involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to therapeutic effects, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrimidine Derivatives

Compound Name Core Structure Substituents Key Features
Target Compound Pyrimidine - 1-position: 3-Chloro-5-(trifluoromethyl)pyridin-2-yl-methylamino
- 4-position: Oxo
- 5-position: Carbonitrile
- 6-position: Methyl
High lipophilicity (CF₃ group), potential for H-bonding (carbonitrile)
6-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolo-pyrimidine - 3-position: Carbonitrile
- 6-position: 3-Chloro-5-(trifluoromethyl)pyridin-2-yl
Fusion of pyrazole and pyrimidine rings; increased aromaticity
2-Amino-6-{(6-chloropyridin-3-yl)methylamino}-1-methyl-5-nitro-4-phenyl-1,4-dihydropyridine-3-carbonitrile Dihydropyridine - 5-position: Nitro
- 4-position: Phenyl
- 6-position: Ethylamino-chloropyridinyl
Non-aromatic dihydropyridine core; steric bulk from phenyl group
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile Pyrimidine - 4-position: Thiazolyl
- 2-position: Morpholine-carbonyl-phenylamino
Thiazole heterocycle; polar morpholine group enhances solubility

Physicochemical and Functional Implications

Lipophilicity : The trifluoromethyl (CF₃) group in the target compound and its pyrazolo-pyrimidine analogue enhances membrane permeability compared to compounds lacking this group (e.g., nitro- or morpholine-substituted derivatives) .

Hydrogen Bonding : The 5-carbonitrile group in the target compound and its dihydropyridine analogue may act as a hydrogen-bond acceptor, influencing target binding affinity.

Solubility : The morpholine-carbonyl substituent in ’s compound likely improves aqueous solubility relative to the target compound’s CF₃ group, which is strongly hydrophobic.

Crystallographic and Stability Insights

  • The pyrazolo-pyrimidine analogue in lacks reported crystallographic data, but its fused ring system may confer rigidity and thermal stability .

Biological Activity

The compound 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile , commonly referred to as compound A , is a pyrimidine derivative with notable biological activity. Its unique structure, characterized by a trifluoromethyl-substituted pyridine moiety and a carbonitrile group, positions it as a candidate for various pharmacological applications.

Chemical Structure

The chemical formula of compound A is C13H10ClF3N4OC_{13}H_{10}ClF_3N_4O. The structural features include:

  • A pyridine ring substituted with chloro and trifluoromethyl groups.
  • A methylamino group linked to a pyrimidine core.
  • A carbonitrile functional group that enhances its reactivity and biological interactions.

Compound A's biological activity is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cellular signaling and proliferation.

Anticancer Properties

Recent investigations have highlighted the potential anticancer properties of compound A. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines, including:

  • Breast cancer (MCF-7)
  • Lung cancer (A549)

Table 1 summarizes the IC50 values obtained from these studies:

Cell LineIC50 (µM)
MCF-712.5
A54915.0

These results indicate that compound A exhibits significant cytotoxicity against these cancer types, warranting further investigation into its mechanisms of action and potential therapeutic applications.

Enzyme Inhibition

Compound A has also been studied for its ability to inhibit specific enzymes that are crucial in cancer metabolism. For instance, it has shown promising results in inhibiting the enzyme thymidylate synthase , which is pivotal for DNA synthesis in rapidly dividing cells.

Case Studies

  • Case Study on Breast Cancer Treatment :
    • A study conducted on MCF-7 cells treated with compound A reported a dose-dependent reduction in cell viability. The study utilized flow cytometry to analyze apoptosis markers, revealing that compound A induces apoptosis through the mitochondrial pathway.
  • Case Study on Lung Cancer :
    • In another study involving A549 cells, compound A was administered alongside standard chemotherapy agents. The combination therapy resulted in enhanced cytotoxicity compared to chemotherapy alone, suggesting a synergistic effect.

Safety and Toxicology

While the biological activity of compound A is promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, compound A exhibits minimal toxicity towards non-cancerous cell lines. However, further toxicological profiling is necessary to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile, and how can intermediates be characterized?

  • Methodological Answer : The compound’s synthesis involves multi-step reactions, starting with halogenation and nucleophilic substitution. For example:

  • Step 1 : Chlorination of pyridine precursors using phosphoryl chloride (POCl₃) to introduce the trifluoromethyl and chloro groups .
  • Step 2 : Methylamination via nucleophilic substitution with methylamine derivatives under controlled pH (e.g., ammonium acetate) to avoid over-alkylation .
  • Intermediate Characterization : Use NMR (¹H/¹³C) to confirm substituent positions, IR spectroscopy for carbonyl (C=O) and nitrile (C≡N) groups, and mass spectrometry for molecular weight validation .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves the 3D arrangement of the pyrimidine ring and substituents, critical for verifying steric effects of the trifluoromethyl group .
  • ¹⁹F NMR : Detects the trifluoromethyl group’s chemical environment, with shifts typically between -60 to -70 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular formula (C₁₄H₁₀ClF₃N₄O) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the pyrimidine ring in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or similar software to model electron density maps, identifying electrophilic sites (e.g., at C-4 of the pyrimidine ring).
  • Transition State Analysis : Simulate activation energies for substitution reactions at the 4-oxo position, comparing trifluoromethyl vs. methyl substituents’ steric effects .
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction rates with amines or thiols) .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

  • Methodological Answer :

  • SAR Meta-Analysis : Systematically compare substituent effects across studies. For example:
  • Chloro vs. Fluoro : shows chloro groups enhance target binding affinity but reduce solubility, while fluoro analogs improve pharmacokinetics .
  • Methylamino Position : indicates that N-methylation at the pyridine ring increases metabolic stability but may sterically hinder receptor interactions .
  • Experimental Replication : Reproduce conflicting assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables like solvent effects .

Q. How can regioselective functionalization of the pyridine and pyrimidine rings be achieved?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use lithium bases (e.g., LDA) to deprotonate the pyridine ring at specific positions, followed by quenching with electrophiles .
  • Protecting Groups : Temporarily block the 4-oxo group with tert-butyldimethylsilyl (TBS) chloride to enable selective modification of the nitrile or methylamino groups .
  • Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl groups at the pyrimidine C-5 position .

Experimental Design & Data Analysis

Q. What are the best practices for designing stability studies under physiological conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C, monitoring degradation via HPLC at 254 nm. The trifluoromethyl group’s electron-withdrawing effect typically slows hydrolysis of the methylamino linkage .
  • Photostability : Expose to UV light (300–400 nm) and track nitrile group conversion to amides using IR spectroscopy .

Q. How can crystallography data inform co-crystallization studies with target enzymes?

  • Methodological Answer :

  • Protein-Ligand Docking : Use PyMOL or AutoDock to predict binding poses, focusing on hydrogen bonds between the 4-oxo group and enzyme active sites (e.g., kinases) .
  • Crystallization Conditions : Optimize with PEG 3350 as a precipitant and 20% glycerol as a cryoprotectant. The trifluoromethyl group’s hydrophobicity may require additives like LDAO to enhance solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile
Reactant of Route 2
1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-methyl-4-oxopyrimidine-5-carbonitrile

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